2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine
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Overview
Description
2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine is an organic compound that features a difluorophenyl group and a dimethylmorpholinyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine typically involves multiple steps:
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Formation of the Ethanamine Backbone: : The initial step involves the preparation of the ethanamine backbone, which can be achieved through the reaction of an appropriate halogenated ethane derivative with ammonia or an amine under basic conditions.
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Introduction of the Difluorophenyl Group: : The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a difluorobenzene derivative with a suitable nucleophile, such as an amine or an alkoxide.
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Attachment of the Dimethylmorpholinyl Group: : The final step involves the formation of the morpholine ring and its subsequent methylation. This can be achieved through the reaction of an appropriate diol with ammonia or an amine, followed by methylation using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
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Reduction: : Reduction reactions can target the difluorophenyl group or the morpholine ring, potentially leading to the formation of partially or fully reduced derivatives.
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Substitution: : The compound can participate in substitution reactions, particularly nucleophilic substitutions at the difluorophenyl group or electrophilic substitutions at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides, imines, or nitroso derivatives.
Reduction: Formation of partially or fully reduced phenyl or morpholine derivatives.
Substitution: Formation of alkylated, acylated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of difluorophenyl and morpholine groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential pharmacological properties. The presence of the difluorophenyl group suggests possible activity as an enzyme inhibitor or receptor modulator, while the morpholine ring may enhance its pharmacokinetic properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The difluorophenyl group could enhance binding affinity, while the morpholine ring may influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Difluorophenyl)-2-(morpholin-4-yl)ethan-1-amine: Lacks the dimethyl groups on the morpholine ring, which may affect its chemical and biological properties.
2-(2,6-Dichlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine: Substitution of fluorine with chlorine can significantly alter the compound’s reactivity and interactions.
2-(2,6-Difluorophenyl)-2-(piperidin-4-yl)ethan-1-amine: Replacement of the morpholine ring with a piperidine ring can change the compound’s pharmacokinetic and pharmacodynamic properties.
Uniqueness
The unique combination of the difluorophenyl group and the dimethylmorpholinyl group in 2-(2,6-Difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine provides distinct chemical and biological properties that are not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F2N2O/c1-9-7-18(8-10(2)19-9)13(6-17)14-11(15)4-3-5-12(14)16/h3-5,9-10,13H,6-8,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFGHHOKVPKQMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(CN)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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